molecular formula C9H14O3 B12640612 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one

2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B12640612
M. Wt: 170.21 g/mol
InChI Key: CIVCOAGBUVFQIP-UHFFFAOYSA-N
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Description

2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is an organic compound that features both an oxetane and a dihydropyran ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one typically involves the formation of the oxetane ring followed by the construction of the dihydropyran ring. Common synthetic routes may include:

    Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.

    Dihydropyran Formation: This can be synthesized via the Prins reaction, where an alkene reacts with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be explored for pharmaceutical applications.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one would depend on its specific application. Generally, it could interact with molecular targets through its functional groups, influencing biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyloxetan-3-yl)tetrahydrofuran
  • 2-(3-methyloxetan-3-yl)dihydro-2H-pyran
  • 2-(3-methyloxetan-3-yl)oxane

Uniqueness

2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the oxetane and dihydropyran rings, which may confer distinct reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methyloxetan-3-yl)oxan-4-one

InChI

InChI=1S/C9H14O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h8H,2-6H2,1H3

InChI Key

CIVCOAGBUVFQIP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2CC(=O)CCO2

Origin of Product

United States

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